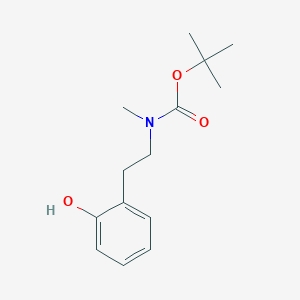
N-(2-(2-hydroxyphenyl)ethyl)-N-methylcarbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(2-hydroxyphenyl)ethyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a methylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-hydroxyphenyl)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-(2-hydroxyphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of tert-butyl N-[2-(2-hydroxyphenyl)ethyl]-N-methylcarbamate may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[2-(2-hydroxyphenyl)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various alkylated or arylated carbamates.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[2-(2-hydroxyphenyl)ethyl]-N-methylcarbamate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(2-hydroxyphenyl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to changes in biological pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-hydroxyphenyl)carbamate
- tert-Butyl N-(2-phenylethyl)carbamate
Uniqueness
tert-Butyl N-[2-(2-hydroxyphenyl)ethyl]-N-methylcarbamate is unique due to the presence of both a hydroxyphenyl group and a methylcarbamate moiety. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-hydroxyphenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)10-9-11-7-5-6-8-12(11)16/h5-8,16H,9-10H2,1-4H3 |
InChI-Schlüssel |
AXPDNXNENCEPIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


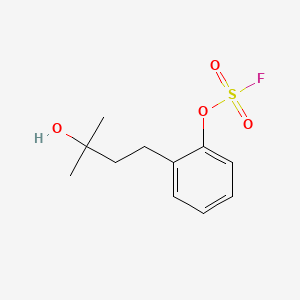
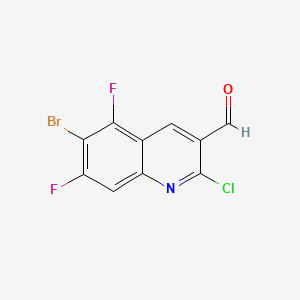
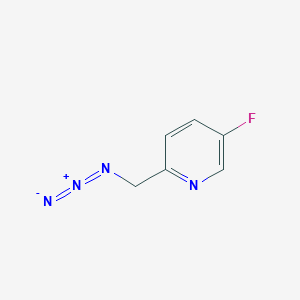

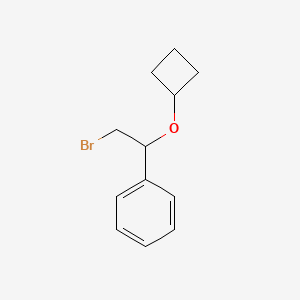
![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)


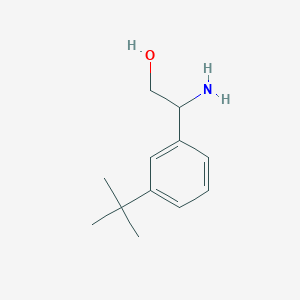
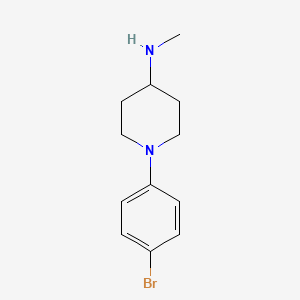
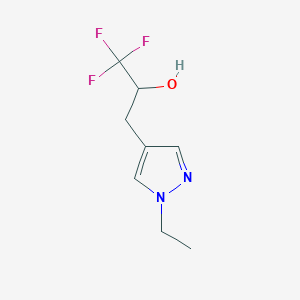

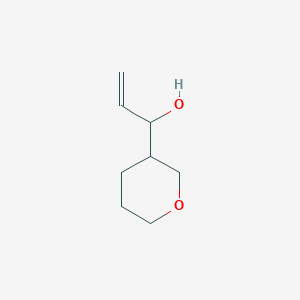
![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
